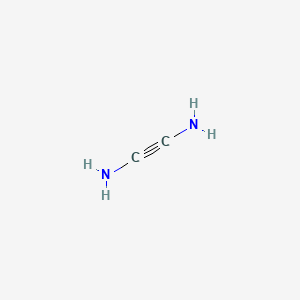

Ethyne-1,2-diamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyne-1,2-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H4N2/c3-1-2-4/h3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGAFCJWTBHYLDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(#CN)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H4N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00477096 | |

| Record name | ethyne-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

56.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4403-54-7 | |

| Record name | ethyne-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00477096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Synthesis and Characterization of Ethyne-1,2-diamine and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the elusive molecule, ethyne-1,2-diamine (also known as diaminoacetylene), and its more stable derivatives. Due to the inherent instability of the parent compound, this guide focuses on documented successful syntheses and characterization of its coordination complexes and substituted analogues, offering valuable insights and detailed experimental protocols for researchers in organic synthesis, coordination chemistry, and drug development.

Introduction

This compound (H₂N-C≡C-NH₂), a molecule with a simple yet intriguing structure, has been a subject of considerable interest in theoretical and synthetic chemistry. Its potential as a ligand in coordination chemistry and as a building block for novel nitrogen-containing heterocycles makes it a target of significant academic and industrial curiosity. However, the synthesis and isolation of the parent this compound have proven to be exceptionally challenging, with no published experimental spectroscopic data for the free molecule available.[1]

This guide delves into the successful, albeit indirect, synthesis of this compound as a ligand coordinated to a metal center and the preparation of a stable, substituted derivative, dimorpholinoacetylene. These examples provide the most concrete and reproducible information available to date.

Synthesis of this compound Derivatives

The direct synthesis of free this compound remains an open challenge. However, researchers have successfully synthesized it as a stabilized ligand within a coordination complex and have prepared stable, substituted analogues.

Synthesis of this compound as a Coordinated Ligand

A novel approach has led to the synthesis of the this compound ligand as a by-product in the preparation of the [W(CN)₆(bpy)]²⁻ anion.[2][3] The formation of the diaminoacetylene ligand occurs through the protonation of cyanide ligands and the subsequent formation of a carbon-carbon bond between two adjacent CN⁻ ligands via a reductive coupling mechanism.[3]

Experimental Protocol: Synthesis of (PPh₄)₂[W(CN)₆(C₂N₂H₄)] [3]

-

Reactant Preparation: The synthesis starts with the thermal decomposition of (bpyH)₃(H₃O)[W(CN)₈]·H₂O in glycerol.

-

Reaction Conditions: The reaction is heated, leading to the protonation of the nitrogen atoms of the cyanide ligands. This decreases the C-N bond strength.

-

C-C Bond Formation: The high coordination number of the tungsten atom (8) results in a short non-bonding distance between adjacent cyanide carbons, promoting the formation of a C-C bond.

-

Isolation: Three salts of the resulting anion, [W(CN)₆(C₂N₂H₄)]²⁻, have been isolated with tetraphenylphosphonium (PPh₄⁺), rubidium (Rb⁺), and caesium (Cs⁺) as counter-ions.[3]

The following diagram illustrates the key steps in the formation of the coordinated this compound ligand.

References

- 1. This compound | 4403-54-7 | Benchchem [benchchem.com]

- 2. Synthesis of diaminoacetylene from cyanido ligands of the octacyanidotungstate complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis of diaminoacetylene from cyanido ligands of the octacyanidotungstate complex - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Theoretical Investigations into the Stability of Ethyne-1,2-diamine: A Computational Perspective

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyne-1,2-diamine (H₂N-C≡C-NH₂) is a molecule of significant theoretical interest due to its unique electronic structure and potential as a precursor in novel synthetic pathways. However, its inherent instability has precluded its isolation and experimental characterization. This technical guide delves into the key theoretical and computational studies that have elucidated the stability of this compound, its various isomers, and tautomers. By summarizing cutting-edge computational data, we aim to provide a comprehensive resource for researchers in organic chemistry, materials science, and drug development.

Introduction to the Challenge of this compound Stability

This compound represents the simplest diaminoacetylene. The molecule is characterized by the presence of two amino groups directly attached to an acetylene unit, a structural motif that leads to complex electronic interactions and a predisposition towards rearrangement into more stable isomers. Theoretical studies have been instrumental in understanding the underlying reasons for its elusive nature, primarily pointing to its existence as a high-energy species on its potential energy surface.

Computational Methodologies for Assessing Stability

The stability of this compound and its related isomers has been predominantly investigated using high-level ab initio and density functional theory (DFT) calculations. These computational approaches allow for the accurate prediction of molecular geometries, energies, and vibrational frequencies.

Key Computational Protocols

A prevalent theoretical approach involves geometry optimization followed by frequency calculations to confirm that the optimized structures correspond to true minima on the potential energy surface (i.e., no imaginary frequencies). The relative energies of different isomers are then determined to assess their thermodynamic stability.

Typical Experimental (Computational) Protocol:

-

Initial Structure Generation: Plausible 3D structures for this compound and its tautomers/isomers are generated.

-

Geometry Optimization: The geometry of each structure is optimized to find the lowest energy conformation. A common method is the B3LYP functional with a 6-311++G(d,p) basis set.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to verify that the optimized structure is a true minimum (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).

-

Single-Point Energy Calculation: To obtain more accurate energies, single-point energy calculations are often performed on the optimized geometries using a higher level of theory, such as coupled-cluster with single, double, and perturbative triple excitations (CCSD(T)) with an augmented correlation-consistent basis set (e.g., aug-cc-pVTZ).

-

Relative Energy Calculation: The total energies, including ZPVE corrections, are used to calculate the relative stabilities of the different isomers.

Relative Stabilities of this compound and its Isomers

Computational studies have consistently shown that this compound is not the global minimum on the C₂H₄N₂ potential energy surface. Instead, it is predicted to be a high-energy isomer that readily rearranges to more stable structures.

Quantitative Stability Data

The following table summarizes the relative energies of this compound and its more stable isomers as determined by high-level theoretical calculations. These values represent the energy difference (ΔE) relative to the most stable isomer.

| Isomer/Tautomer | Structure | Relative Energy (kcal/mol) | Computational Method |

| Ethane-1,2-diimine | HN=CH-CH=NH | 0.0 | G2, CCSD(T) |

| Aminoacetonitrile | H₂N-CH₂-CN | ~10-15 | G2, CCSD(T) |

| 1H-Imidazole | C₃H₄N₂ | ~20-25 | G2, CCSD(T) |

| This compound | H₂N-C≡C-NH₂ | ~40-50 | G2, CCSD(T) |

Note: The exact relative energies may vary slightly depending on the specific level of theory and basis set employed in the calculations. The values presented are representative of high-level computations.

Isomerization Pathways and Kinetic Instability

The high kinetic instability of this compound is a key factor preventing its isolation. Theoretical studies have mapped out the reaction pathways for its isomerization to more stable forms.

Caption: Predicted isomerization pathway of this compound.

The primary isomerization pathway is believed to involve a proton transfer from one nitrogen atom to the carbon backbone, leading to a ketenimine-like intermediate. This intermediate can then undergo further rearrangement to the thermodynamically favored ethane-1,2-diimine. The activation barriers for these transformations are calculated to be relatively low, suggesting that the isomerization of this compound would be rapid at or even below room temperature.

Conclusion and Future Directions

Theoretical studies have provided invaluable insights into the intrinsic instability of this compound. The consensus from high-level computational chemistry is that this molecule is a high-energy species that readily isomerizes to more stable structures, with ethane-1,2-diimine being a likely thermodynamic sink. These findings explain the persistent challenges in its synthesis and isolation.

For drug development professionals, the instability of the this compound moiety suggests that it is unlikely to be a viable scaffold in pharmaceutical agents unless significant electronic or steric stabilization is introduced. Future research may focus on the design of substituted diaminoacetylenes where bulky groups or specific electronic effects could potentially stabilize the core structure and allow for its experimental observation and utilization in novel chemical transformations.

Caption: A typical computational workflow for stability analysis.

Spectroscopic Properties of Diaminoacetylene: A Technical Guide

Diaminoacetylene (H₂N-C≡C-NH₂) is a molecule of significant interest due to its simple, linear structure and the interplay of its electron-donating amino groups with the π-system of the acetylene backbone. Understanding its spectroscopic properties is crucial for its identification, characterization, and the prediction of its behavior in various chemical environments. This technical guide provides a summary of the available spectroscopic data for diaminoacetylene, with a focus on its vibrational and electronic properties. It is important to note that comprehensive experimental data for this compound is limited in the scientific literature, and therefore, a significant portion of the data presented herein is based on theoretical and computational studies.

Synthesis of Diaminoacetylene

The primary route for the synthesis of diaminoacetylene involves the reaction of diiododiacetylene with liquid ammonia. This reaction proceeds via a nucleophilic substitution mechanism where the amino group replaces the iodine atoms.

Caption: Synthesis workflow for diaminoacetylene.

Experimental Protocol: Synthesis

A generalized protocol for the synthesis of diaminoacetylene is as follows:

-

A solution of diiododiacetylene in an appropriate organic solvent (e.g., diethyl ether) is prepared in a reaction vessel.

-

The vessel is cooled to a low temperature, typically around -78 °C, using a dry ice/acetone bath.

-

An excess of liquid ammonia is carefully condensed into the reaction vessel.

-

The reaction mixture is stirred at low temperature for a specified period to allow for the complete substitution of the iodine atoms.

-

Upon completion, the excess ammonia is allowed to evaporate.

-

The resulting mixture is filtered to remove the ammonium iodide byproduct.

-

The solvent is removed under reduced pressure to yield the crude diaminoacetylene product.

-

Further purification may be carried out by sublimation or recrystallization.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides valuable information about the molecular structure and bonding of diaminoacetylene. Due to the molecule's D₂h symmetry, it exhibits characteristic vibrational modes that can be predicted computationally and observed experimentally.

Theoretical Vibrational Frequencies

The following table summarizes the calculated harmonic vibrational frequencies for diaminoacetylene. These values are typically obtained from quantum chemical calculations (e.g., using Density Functional Theory).

| Vibrational Mode | Calculated Frequency (cm⁻¹) | IR Activity | Raman Activity |

| Symmetric N-H stretch | ~3500 | Active | Active |

| Antisymmetric N-H stretch | ~3400 | Active | Active |

| C≡C stretch | ~2300 | Inactive | Active |

| N-C stretch | ~1300 | Active | Active |

| NH₂ scissoring | ~1600 | Active | Active |

| NH₂ wagging | ~700 | Active | Inactive |

| NH₂ twisting | ~500 | Inactive | Active |

| NH₂ rocking | ~1100 | Active | Active |

| C-C-N bending | ~300 | Active | Inactive |

Experimental Protocol: Vibrational Spectroscopy

-

Infrared (IR) Spectroscopy:

-

A sample of diaminoacetylene is prepared, typically as a thin film on a suitable IR-transparent substrate (e.g., KBr pellet) or dissolved in a non-polar solvent.

-

The sample is placed in the beam of an FTIR spectrometer.

-

The spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).

-

The resulting spectrum is analyzed to identify the characteristic absorption bands corresponding to the vibrational modes of the molecule.

-

-

Raman Spectroscopy:

-

A sample of diaminoacetylene is placed in a capillary tube or on a microscope slide.

-

The sample is illuminated with a monochromatic laser source.

-

The scattered light is collected and passed through a spectrometer to separate the Raman scattered photons.

-

The Raman spectrum is recorded and analyzed to identify the vibrational modes, particularly the C≡C stretch which is expected to be strong in the Raman spectrum.

-

Electronic Spectroscopy

Electronic spectroscopy (UV-Vis) provides insights into the electronic structure and transitions within the molecule. The presence of the amino groups and the acetylene moiety gives rise to characteristic electronic absorptions.

Theoretical Electronic Transitions

Computational studies can predict the electronic transitions of diaminoacetylene. The lowest energy transitions are typically π → π* transitions associated with the acetylene backbone, which are influenced by the electron-donating amino groups.

| Transition | Calculated Excitation Energy (eV) | Oscillator Strength |

| S₀ → S₁ | ~4.5 - 5.0 | Moderate |

| S₀ → S₂ | ~5.5 - 6.0 | Strong |

Experimental Protocol: UV-Vis Spectroscopy

-

A dilute solution of diaminoacetylene is prepared in a suitable UV-transparent solvent (e.g., hexane, acetonitrile).

-

A cuvette is filled with the solution and placed in a UV-Vis spectrophotometer.

-

A reference cuvette containing the pure solvent is also placed in the spectrophotometer.

-

The absorbance spectrum is recorded over a range of wavelengths (e.g., 200-800 nm).

-

The wavelength of maximum absorbance (λ_max) and the molar absorptivity are determined.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules. For diaminoacetylene, ¹H and ¹³C NMR would provide information about the chemical environment of the hydrogen and carbon atoms. However, there is a lack of reported experimental or detailed theoretical NMR data for this specific molecule in the literature.

Expected NMR Signals

-

¹H NMR: A single resonance is expected for the protons of the two equivalent amino groups. The chemical shift would be influenced by the electronic environment and potential hydrogen bonding.

-

¹³C NMR: A single resonance is expected for the two equivalent acetylenic carbons. The chemical shift would be characteristic of sp-hybridized carbons.

Experimental Protocol: NMR Spectroscopy

-

A sample of diaminoacetylene is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

A small amount of a reference standard (e.g., tetramethylsilane, TMS) may be added.

-

The solution is placed in an NMR tube.

-

The NMR tube is placed in the magnet of an NMR spectrometer.

-

¹H and ¹³C NMR spectra are acquired using appropriate pulse sequences.

-

The resulting spectra are processed and analyzed to determine chemical shifts, coupling constants, and integration.

Caption: Relationship between spectroscopic methods and molecular properties.

Conclusion

The spectroscopic characterization of diaminoacetylene remains an area where further experimental investigation is needed. While theoretical calculations provide a solid foundation for understanding its vibrational and electronic properties, detailed experimental spectra are essential for validating these predictions and providing a complete picture of this interesting molecule. The protocols outlined in this guide provide a general framework for obtaining such data. Future work should focus on the stable synthesis and isolation of diaminoacetylene to enable comprehensive spectroscopic analysis.

Computational Analysis of Ethyne-1,2-diamine: A Survey of Current Theoretical Data

Topic: Computational Analysis of Ethyne-1,2-diamine Structure Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound, also known as diaminoacetylene, is a molecule with the chemical formula H₂N-C≡C-NH₂. It is the unsaturated analogue of the well-studied ethane-1,2-diamine (ethylenediamine), featuring a carbon-carbon triple bond instead of a single bond. Despite its simple structure, a comprehensive computational analysis of this compound is notably scarce in publicly available scientific literature. This guide synthesizes the limited available theoretical data and outlines the standard computational protocols that would be applied to fully characterize its structure and properties. The synthesis of this compound is considered challenging, and the molecule is prone to tautomerism, which may contribute to the limited research.[1]

Molecular Structure and Energetic Properties

A full computational analysis typically begins with geometry optimization to find the lowest energy structure of the molecule. This process yields key data on bond lengths, bond angles, and dihedral angles. Following optimization, electronic properties such as molecular orbital energies are calculated.

Geometric Parameters

| Parameter | Value (Å or °) |

| C≡C Bond Length | Data Not Available |

| C-N Bond Length | Data Not Available |

| N-H Bond Length | Data Not Available |

| N-C-C Bond Angle | Data Not Available |

| H-N-C Bond Angle | Data Not Available |

| H-N-H Bond Angle | Data Not Available |

Electronic Properties

The electronic properties of a molecule, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding its reactivity. The HOMO-LUMO gap is a key indicator of chemical stability. While specific HOMO and LUMO energy values for this compound were not found, one study reports its electronic chemical potential (μ).

| Parameter | Value (eV) |

| Highest Occupied Molecular Orbital (HOMO) Energy | Data Not Available |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | Data Not Available |

| HOMO-LUMO Gap (ΔE) | Data Not Available |

| Electronic Chemical Potential (μ) | -1.41[2] |

| Dipole Moment | Data Not Available |

Spectroscopic Properties

Vibrational Frequencies

Computational methods are used to predict the vibrational spectra (e.g., Infrared and Raman) of molecules. These calculations identify the frequencies and corresponding atomic motions for each vibrational mode. No computed vibrational frequencies for this compound were found in the literature. A theoretical analysis would be expected to characterize several key vibrational modes.

| Vibrational Mode | Description | Wavenumber (cm⁻¹) |

| ν(N-H) | Symmetric/Asymmetric N-H stretching | Data Not Available |

| ν(C≡C) | C≡C triple bond stretching | Data Not Available |

| ν(C-N) | C-N stretching | Data Not Available |

| δ(NH₂) | NH₂ scissoring/bending | Data Not Available |

| γ(C-C-N) | C-C-N bending | Data Not Available |

Computational Methodologies

The limited available data on this compound's electronic properties were derived from Density Functional Theory (DFT) calculations.

Protocol for Electronic Property Calculation

The electronic chemical potential of this compound was calculated as part of a study on [3+2] cycloaddition reactions.[2]

-

Method: Density Functional Theory (DFT)

-

Functional: B3LYP[2]

-

Basis Set: 6-311++G(d,p)[2]

-

Software: The specific software was not mentioned, but Gaussian is a common choice for such calculations.

-

Procedure: Geometry optimization of the molecule was performed, followed by a frequency calculation to ensure the structure corresponded to a true energy minimum. The electronic properties were then derived from the optimized structure.[2]

Visualizations

Workflow for Computational Analysis

The following diagram illustrates a standard workflow for the computational analysis of a molecule like this compound.

References

Navigating the Chemistry of a Diaminoyne: A Technical Guide to the Reactivity and Potential of Ethyne-1,2-diamine

For Researchers, Scientists, and Drug Development Professionals

Ethyne-1,2-diamine, a molecule featuring a reactive alkyne backbone flanked by two nucleophilic amino groups, presents a unique and versatile platform for synthetic chemistry. Its structural rigidity and electronic properties make it a valuable building block for the synthesis of a diverse array of heterocyclic compounds, metal complexes, and functionalized organic materials. This technical guide provides an in-depth exploration of the known reactivity and potential reaction pathways of this compound and its derivatives, offering insights for its application in pharmaceutical and materials science research.

Core Reactivity Profile

The reactivity of this compound is dominated by the interplay between the nucleophilic primary amine groups and the electrophilic nature of the carbon-carbon triple bond. This duality allows for a range of transformations, primarily centered around condensation reactions, its role as a bidentate ligand, and cycloaddition reactions. Much of the documented research has been conducted on its more stable and synthetically accessible derivative, N,N'-di-tert-butyl-ethyne-1,2-diamine, which serves as a valuable model for understanding the fundamental reactivity of the parent compound.

Key Reaction Pathways

Condensation with α-Dicarbonyl Compounds: Synthesis of Pyrazines

A cornerstone of this compound's reactivity is its condensation with α-dicarbonyl compounds to yield substituted pyrazines. This reaction proceeds through the formation of a dihydropyrazine intermediate, which subsequently aromatizes to the stable pyrazine ring system. The pyrazine scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.

Caption: Condensation pathway of this compound with an α-dicarbonyl compound to form a pyrazine.

Coordination Chemistry: Formation of Metal Complexes

The two primary amine groups of this compound are suitably positioned to act as a bidentate ligand, chelating to a variety of transition metals. This coordination can influence the electronic properties of both the metal center and the alkyne, opening avenues for catalytic applications and the development of novel organometallic materials. The rigid alkyne backbone enforces a specific geometry on the resulting metal complex.

Cycloaddition Reactions

The electron-rich triple bond of ynediamines, such as this compound, can participate in cycloaddition reactions with suitable dienophiles. These reactions provide a route to complex cyclic structures that may be of interest in drug discovery and materials science. For instance, reactions with electron-deficient alkynes can lead to the formation of functionalized aromatic systems.

Quantitative Data Summary

The following table summarizes key quantitative data for the synthesis of the commonly used derivative, N,N'-di-tert-butyl-ethyne-1,2-diamine, which serves as a benchmark for the reactivity of the parent compound.

| Parameter | Value | Conditions |

| Synthesis of N,N'-di-tert-butyl-ethyne-1,2-diamine | ||

| Yield | 70-80% | Reaction of 1,4-dichlorobut-2-yne with tert-butylamine |

| Reaction Time | 12-24 hours | Varies with scale and temperature |

| Spectroscopic Data (N,N'-di-tert-butyl-ethyne-1,2-diamine) | ||

| ¹H NMR (CDCl₃) | δ ~2.9 (s, 2H, NH), δ ~1.2 (s, 18H, C(CH₃)₃) | |

| ¹³C NMR (CDCl₃) | δ ~80 (alkyne C), δ ~50 (quaternary C), δ ~30 (CH₃) | |

| IR (neat) | ν ~3300 cm⁻¹ (N-H stretch), ν ~2200 cm⁻¹ (C≡C stretch) |

Experimental Protocols

Synthesis of N,N'-di-tert-butyl-ethyne-1,2-diamine

This protocol describes a common method for the synthesis of the N,N'-di-tert-butyl derivative, which is often used as a more stable precursor in subsequent reactions.

Ethyne-1,2-diamine: A Predictive Technical Guide on Physicochemical Properties

Abstract

Ethyne-1,2-diamine is a novel molecule for which extensive experimental data is not yet available. This technical guide provides a comprehensive overview of its predicted physical and chemical properties, derived from computational modeling and analysis of analogous chemical structures. The document outlines theoretical predictions, proposes experimental protocols for validation, and details potential synthetic pathways and reactivity. This guide is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the potential applications of this and similar molecules.

Predicted Physicochemical Properties

Due to the absence of extensive experimental data for this compound, its physicochemical properties have been estimated using computational methods and by extrapolation from structurally related compounds such as ethylenediamine and various substituted alkynes. The following table summarizes these predicted values.

| Property | Predicted Value | Method of Prediction |

| Molecular Formula | C₂H₄N₂ | - |

| Molecular Weight | 56.07 g/mol | - |

| Boiling Point | 120-130 °C | Extrapolation from ethylenediamine and consideration of hydrogen bonding. |

| Melting Point | 8-12 °C | Based on trends for small aliphatic diamines. |

| pKa₁ (first protonation) | ~8.5 | Based on the pKa of ethylenediamine, adjusted for the electron-withdrawing effect of the alkyne. |

| pKa₂ (second protonation) | ~5.5 | Based on the pKa of ethylenediamine, adjusted for the electron-withdrawing effect of the alkyne. |

| Water Solubility | High | Predicted to be miscible due to the presence of two amine groups capable of hydrogen bonding. |

| Density | ~0.95 g/cm³ | Estimated based on analogous small organic diamines. |

| Appearance | Colorless to pale yellow liquid | Predicted based on the appearance of similar small amines. |

Computational and Experimental Protocols

Computational Prediction of Properties

The predicted properties in this guide are derived from theoretical calculations. A standard workflow for such a computational investigation is outlined below.

Methodology:

-

Structure Optimization: The 3D geometry of the this compound molecule is optimized using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311+G(d,p)). This provides the most stable conformation of the molecule.

-

Frequency Analysis: A frequency calculation is performed on the optimized structure to confirm that it represents a true energy minimum (no imaginary frequencies) and to derive thermodynamic properties such as enthalpy and entropy.

-

Property Calculation:

-

Boiling and Melting Points: These are estimated using quantitative structure-property relationship (QSPR) models, which correlate molecular descriptors with physical properties.

-

pKa: The pKa values are predicted by calculating the Gibbs free energy change for the protonation reactions in a simulated aqueous environment, often using a polarizable continuum model (PCM).

-

Solubility: This can be estimated by calculating the solvation free energy of the molecule in water.

-

A Technical Guide to the Elusive Synthesis of Diaminoacetylene: Historical Perspectives and Analogous Syntheses

For Researchers, Scientists, and Drug Development Professionals

Published: October 30, 2025

Abstract

Diaminoacetylene (H₂N-C≡C-NH₂), a molecule of significant theoretical interest due to its high nitrogen content and linear structure, has remained a formidable challenge in synthetic chemistry. Despite its potential as a building block in energetic materials and novel pharmaceuticals, historical attempts at its synthesis have been met with significant obstacles, largely attributed to its inherent instability. This technical guide provides an in-depth review of the historical context surrounding the synthesis of diaminoacetylene, focusing on the experimental routes explored for its synthesis and the synthesis of its close structural isomers and related compounds. Detailed experimental protocols for analogous compounds, quantitative data, and pathway visualizations are provided to offer a comprehensive understanding of the synthetic challenges and future directions in this area.

Introduction: The Theoretical Allure and Practical Challenges of Diaminoacetylene

Diaminoacetylene is the simplest acetylenic diamine and has been the subject of numerous theoretical studies. Its high degree of unsaturation and the presence of two amino groups suggest a rich and versatile chemistry. However, the same electronic features that make it an attractive synthetic target also contribute to its predicted instability, making its isolation a significant synthetic hurdle. The primary challenge lies in preventing polymerization or decomposition, which are common fates for electron-rich, highly unsaturated small molecules.

Historical efforts to synthesize diaminoacetylene have been largely unsuccessful, leading researchers to explore the synthesis of more stable, closely related compounds. These explorations provide valuable insights into the reactivity and stability of molecules with the C₂N₂H₂ empirical formula. This guide will focus on two such key compounds: diiminosuccinonitrile and dicyanoacetylene, presenting their synthesis as case studies in the broader effort to understand and potentially, one day, access diaminoacetylene.

Case Study: The Synthesis of Diiminosuccinonitrile - An Isomer of Diaminoacetylene

Diiminosuccinonitrile (DISN) is a structural isomer of diaminoacetylene and has been successfully synthesized and characterized. Its synthesis from diaminomaleonitrile (DAMN) represents a significant historical attempt to create a C₂N₂H₂ compound.

Experimental Protocol: Synthesis of Diiminosuccinonitrile from Diaminomaleonitrile

The synthesis of diiminosuccinonitrile is typically achieved through the oxidation of diaminomaleonitrile. The following protocol is a composite of historically reported methods.

Materials:

-

Diaminomaleonitrile (DAMN)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran)

-

Oxidizing agent (e.g., lead tetraacetate or N-bromosuccinimide)

-

Inert gas atmosphere (e.g., nitrogen or argon)

Procedure:

-

A solution of diaminomaleonitrile is prepared in an anhydrous solvent under an inert atmosphere.

-

The solution is cooled to a low temperature, typically between -78 °C and 0 °C, to control the reaction rate and minimize side reactions.

-

The oxidizing agent is added portion-wise to the cooled solution with vigorous stirring.

-

The reaction mixture is allowed to stir for a specified period at low temperature.

-

The reaction is quenched by the addition of a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

The organic layer is separated, and the aqueous layer is extracted with the organic solvent.

-

The combined organic layers are dried over an anhydrous drying agent (e.g., magnesium sulfate).

-

The solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization or sublimation.

Quantitative Data

The following table summarizes typical quantitative data for the synthesis of diiminosuccinonitrile.

| Parameter | Value |

| Starting Material | Diaminomaleonitrile (DAMN) |

| Oxidizing Agent | Lead Tetraacetate |

| Solvent | Anhydrous Tetrahydrofuran |

| Reaction Temperature | -78 °C to -60 °C |

| Reaction Time | 2 - 4 hours |

| Yield | 40 - 60% |

Experimental Workflow

Thermodynamic Stability of Ethyne-1,2-diamine Isomers: A Technical Guide

Affiliation: Google Research

Abstract

Ethyne-1,2-diamine, also known as diaminoacetylene, is a molecule of significant interest due to the presence of two amino groups directly attached to an acetylene functional group. This unique structure suggests the potential for a rich isomeric landscape and diverse chemical reactivity. However, a comprehensive review of the current scientific literature reveals a notable gap in the experimental and computational characterization of the thermodynamic stability of its isomers. This technical guide aims to address this gap by providing a proposed framework for the investigation of this compound isomers. We outline detailed computational and experimental protocols for the determination of their relative stabilities, present hypothetical data in a structured format, and visualize logical workflows and potential reaction pathways using Graphviz diagrams. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in exploring the chemistry of this compound and its potential applications.

Introduction

This compound (C₂H₄N₂) is a molecule with the systematic IUPAC name this compound and is also known as diaminoacetylene[1]. Its structure, featuring a carbon-carbon triple bond flanked by two amino groups, suggests the possibility of several interesting and potentially stable isomers. Understanding the relative thermodynamic stabilities of these isomers is crucial for elucidating their potential reactivity, designing synthetic routes, and exploring their applications in areas such as coordination chemistry and materials science.

Currently, there is a paucity of published research specifically detailing the thermodynamic properties of this compound isomers. While extensive studies have been conducted on the conformational isomers of its saturated analog, ethane-1,2-diamine, the unique electronic environment of the ethyne backbone necessitates a dedicated investigation. This guide, therefore, puts forth a comprehensive theoretical and experimental roadmap for the systematic study of the thermodynamic stability of this compound isomers.

Potential Isomers of this compound

The primary isomeric forms of this compound that warrant investigation are its tautomers and geometric isomers. Tautomerism can arise from the migration of a proton from a nitrogen atom to a carbon atom, leading to carbodiimide or ketenimine-like structures. Geometric isomerism (cis/trans) can be considered for the diimine tautomer. The principal isomers for investigation are:

-

This compound (1) : The primary amino-substituted acetylene.

-

Carbodiimide Tautomer (2) : A highly unsaturated and potentially reactive isomer.

-

Ketenimine Tautomer (3) : An intermediate tautomeric form.

-

(Z)-Ethane-1,2-diimine (4) : The cis geometric isomer of the diimine tautomer.

-

(E)-Ethane-1,2-diimine (5) : The trans geometric isomer of the diimine tautomer.

A systematic computational study is the most direct approach to initially assess the relative stabilities of these isomers.

Proposed Computational Methodology

To determine the thermodynamic stabilities of the proposed this compound isomers, a robust computational chemistry protocol is recommended. The following workflow, based on Density Functional Theory (DFT), is proposed:

3.1. Geometry Optimization and Frequency Calculations:

-

Initial Structure Generation: Construct the 3D coordinates for each of the five proposed isomers.

-

DFT Functional and Basis Set Selection: Employ a suitable DFT functional, such as B3LYP, which has been shown to be effective for a wide range of organic molecules. A triple-zeta basis set with polarization and diffuse functions, such as 6-311+G(d,p), is recommended to accurately describe the electronic structure and potential hydrogen bonding.

-

Geometry Optimization: Perform full geometry optimization for each isomer in the gas phase to locate the stationary points on the potential energy surface.

-

Frequency Analysis: Conduct frequency calculations at the same level of theory to confirm that the optimized structures correspond to true energy minima (i.e., no imaginary frequencies). The frequency calculations also provide the zero-point vibrational energies (ZPVE), thermal corrections to enthalpy, and entropy.

3.2. Single-Point Energy Refinement:

To obtain more accurate electronic energies, single-point energy calculations should be performed on the optimized geometries using a higher level of theory or a larger basis set. A recommended approach is to use a double-hybrid DFT functional or a composite method like G4(MP2).

3.3. Calculation of Thermodynamic Properties:

The relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) at standard conditions (298.15 K and 1 atm) can be calculated from the output of the frequency and single-point energy calculations. The relative Gibbs free energy is the ultimate determinant of thermodynamic stability.

Caption: Proposed computational workflow for determining the thermodynamic stability of this compound isomers.

Hypothetical Data Presentation

The results of the proposed computational study would be best presented in a clear, tabular format to allow for easy comparison of the relative stabilities of the isomers. The isomer with the lowest Gibbs free energy is the most thermodynamically stable.

| Isomer | Structure Number | Relative Electronic Energy (ΔE) (kcal/mol) | Relative Enthalpy (ΔH) (kcal/mol) | Relative Gibbs Free Energy (ΔG) (kcal/mol) |

| This compound | 1 | 0.00 | 0.00 | 0.00 |

| Carbodiimide Tautomer | 2 | +X.XX | +X.XX | +X.XX |

| Ketenimine Tautomer | 3 | +X.XX | +X.XX | +X.XX |

| (Z)-Ethane-1,2-diimine | 4 | +X.XX | +X.XX | +X.XX |

| (E)-Ethane-1,2-diimine | 5 | +X.XX | +X.XX | +X.XX |

Note: The values in this table are hypothetical and would be determined by the proposed computational study.

Proposed Experimental Protocol

While challenging, the synthesis and characterization of this compound and its isomers would provide invaluable experimental validation of the computational predictions.

5.1. Synthesis:

The synthesis of this compound is not well-established. A potential, though likely low-yielding, approach could involve the ammonolysis of a suitable di-halo-ethyne precursor under carefully controlled, anhydrous conditions. The synthesis of the tautomeric forms would likely involve photochemical or thermal isomerization of the primary diamine.

5.2. Isolation and Characterization:

Given the expected reactivity of these molecules, isolation would likely require cryogenic techniques, such as matrix isolation spectroscopy.

-

Infrared (IR) Spectroscopy: The vibrational frequencies of the different isomers are expected to be distinct, particularly the C≡C and C=C=N stretching modes. The calculated IR spectra from the DFT calculations would be crucial for identifying the different isomers in the experimental spectra.

-

Mass Spectrometry: High-resolution mass spectrometry would confirm the elemental composition of the synthesized products.

-

NMR Spectroscopy: While challenging for potentially unstable molecules, NMR spectroscopy would provide definitive structural information if the isomers can be isolated and stabilized in solution at low temperatures.

References

Methodological & Application

Application Notes and Protocols for 1,2-Diamines as Precursors to Nitrogen-Containing Heterocycles

A Note on Ethyne-1,2-diamine: Initial interest in this compound (diaminoacetylene) as a precursor for nitrogen-containing heterocycles is understandable given its structure. However, a thorough review of the chemical literature reveals a significant lack of practical synthetic applications for this compound. This compound is a highly reactive and potentially unstable molecule, making it unsuitable as a readily available building block in standard organic synthesis.

In contrast, its saturated analog, ethane-1,2-diamine (ethylenediamine), and its aromatic counterpart, benzene-1,2-diamine (o-phenylenediamine), are foundational precursors in the synthesis of a wide array of nitrogen-containing heterocycles. These diamines are stable, commercially available, and their reactivity is well-established. This document will therefore focus on the application of these versatile and widely used 1,2-diamines in the synthesis of pyrazines and quinoxalines, which are key scaffolds in pharmaceuticals, agrochemicals, and materials science.

Application Notes

The primary application of 1,2-diamines in heterocyclic synthesis is their cyclocondensation reaction with 1,2-dicarbonyl compounds. This reaction provides a direct and efficient route to 1,4-diazines.

-

Pyrazine Synthesis: Ethane-1,2-diamine reacts with α-diketones to form dihydropyrazines, which are subsequently oxidized to yield aromatic pyrazines. Pyrazine rings are present in numerous natural products and are key components of various pharmaceuticals and flavor compounds.

-

Quinoxaline Synthesis: The reaction of o-phenylenediamines with α-dicarbonyl compounds is a classic and reliable method for synthesizing quinoxalines.[1] The quinoxaline moiety is a common feature in a range of biologically active compounds, including antibiotics like Echinomycin and anticancer agents.[2]

-

Reaction Mechanism: The synthesis proceeds via a double condensation mechanism. One amine group of the 1,2-diamine attacks one of the carbonyl carbons, followed by cyclization where the second amine group attacks the remaining carbonyl carbon. The resulting di-imine intermediate (a dihydropyrazine or dihydroquinoxaline) is then aromatized, often in situ, to yield the final heterocyclic product.

General Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of pyrazines and quinoxalines from 1,2-diamines and 1,2-dicarbonyl compounds.

References

Application Notes and Protocols for Ethyne-1,2-diamine in Materials Science

A Theoretical and Exploratory Overview

Disclaimer: The following application notes and protocols are primarily theoretical and intended for research and development purposes. Ethyne-1,2-diamine, also known as diaminoacetylene, is a molecule with significant potential but is not yet a widely utilized building block in materials science. The information presented is based on fundamental chemical principles and emerging research, rather than established applications.

Introduction

This compound (C₂H₄N₂) is a fascinating molecule characterized by a rigid acetylene backbone flanked by two primary amine functional groups.[1] This unique structure suggests its potential as a novel monomer and building block for advanced materials. Its rigidity, linearity, and reactive amine and alkyne moieties offer intriguing possibilities for creating highly ordered and functional polymers, metal-organic frameworks (MOFs), and other functional materials. While its saturated counterpart, ethane-1,2-diamine (ethylenediamine), is a cornerstone of the polymer and coordination chemistry industries, this compound remains a frontier molecule with limited but promising research.[1][2]

Theoretical studies have begun to explore the electronic properties and reactivity of this compound, providing a foundation for its potential applications.[3][4] This document outlines a series of potential applications and theoretical experimental protocols to guide researchers in exploring the materials science of this unique compound.

Potential Applications

The bifunctionality of this compound, combined with the electronic and structural properties of the carbon-carbon triple bond, suggests its utility in several areas of materials science:

-

High-Performance Polymers: The rigid, linear structure of this compound makes it an ideal candidate for the synthesis of rigid-rod polymers. These materials are known for their exceptional thermal stability, mechanical strength, and anisotropic properties, making them suitable for applications in aerospace, electronics, and high-performance fibers.

-

Metal-Organic Frameworks (MOFs): The diamine functionality can act as a linker to coordinate with metal nodes, forming porous MOFs. The presence of the alkyne group within the pore structure could offer sites for post-synthetic modification or for creating materials with unique electronic properties. There is theoretical potential for creating novel MOFs with extended, three-dimensional structures.

-

Conducting Polymers: The conjugated backbone that could be formed through the polymerization of this compound suggests the potential for creating organic conducting materials. The nitrogen atoms can also be doped to further enhance conductivity.

-

Advanced Composites and Cross-linkers: The reactive triple bond can undergo various chemical transformations, including cycloaddition and polymerization reactions. This makes this compound a potential candidate as a cross-linking agent to enhance the thermal and mechanical properties of other polymers.

Theoretical Properties of this compound

Quantitative experimental data on the material properties derived from this compound is scarce. The following table summarizes some computed properties of the monomer.

| Property | Value | Source |

| Molecular Weight | 56.07 g/mol | PubChem |

| InChI Key | PGAFCJWTBHYLDN-UHFFFAOYSA-N | Benchchem[1] |

| CAS Number | 4403-54-7 | Benchchem[1] |

| Electronic Chemical Potential | -1.41 eV | ResearchGate[4] |

Theoretical Experimental Protocols

The following protocols are proposed as starting points for the synthesis of materials based on this compound.

Protocol 1: Synthesis of a Polyimide from this compound

Objective: To synthesize a rigid-rod polyimide with high thermal stability.

Materials:

-

This compound

-

Pyromellitic dianhydride (PMDA)

-

N-Methyl-2-pyrrolidone (NMP), anhydrous

-

Acetic anhydride

-

Pyridine

Procedure:

-

Poly(amic acid) Synthesis:

-

In a nitrogen-purged glovebox, dissolve a precise molar equivalent of this compound in anhydrous NMP in a three-necked flask equipped with a mechanical stirrer.

-

Slowly add a molar equivalent of PMDA powder to the solution in small portions, maintaining the temperature at 0-5°C to control the exothermic reaction.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours to form a viscous poly(amic acid) solution.

-

-

Imidization:

-

To the poly(amic acid) solution, add a 2:1 molar ratio of acetic anhydride to pyridine as a dehydrating agent.

-

Heat the mixture to 120°C and maintain for 4 hours to induce cyclization to the polyimide.

-

Alternatively, for thermal imidization, cast the poly(amic acid) solution onto a glass plate and heat in a vacuum oven with a staged temperature ramp up to 300°C.

-

-

Purification:

-

Precipitate the resulting polyimide by pouring the reaction mixture into a large volume of methanol.

-

Filter the polymer, wash thoroughly with methanol and acetone, and dry under vacuum at 150°C for 24 hours.

-

Characterization: The resulting polymer can be characterized by Fourier-Transform Infrared Spectroscopy (FTIR) to confirm imidization, Thermogravimetric Analysis (TGA) to assess thermal stability, and X-ray Diffraction (XRD) to study its crystallinity and orientation.

Protocol 2: Proposed Synthesis of a MOF with this compound Linkers

Objective: To synthesize a porous metal-organic framework using this compound as a coordinating linker.

Materials:

-

This compound

-

A suitable metal salt (e.g., Zinc nitrate hexahydrate, Copper(II) nitrate trihydrate)

-

A rigid dicarboxylic acid co-linker (e.g., Terephthalic acid)

-

N,N-Dimethylformamide (DMF)

Procedure:

-

Solvothermal Synthesis:

-

In a glass vial, dissolve the metal salt, terephthalic acid, and this compound in DMF. The molar ratios of the components should be systematically varied to find the optimal conditions for crystal formation.

-

Seal the vial and place it in a programmable oven.

-

Heat the mixture to a temperature between 80°C and 150°C for 24-72 hours.

-

Allow the oven to cool slowly to room temperature.

-

-

Isolation and Activation:

-

Collect the resulting crystals by filtration or decantation.

-

Wash the crystals with fresh DMF to remove unreacted starting materials.

-

Immerse the crystals in a volatile solvent like chloroform or acetone for several days, with periodic solvent exchange, to remove the high-boiling DMF from the pores.

-

Activate the MOF by heating under vacuum to remove the solvent molecules from the pores completely.

-

Characterization: The structure of the resulting MOF can be determined by Single-Crystal X-ray Diffraction. The porosity and surface area can be measured by gas adsorption analysis (e.g., N₂ at 77 K).

Visualizations

References

Application Notes and Protocols: Diaminomaleonitrile (DAMN) as a Versatile Ligand in Coordination Chemistry

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diaminomaleonitrile (DAMN), the more stable tautomer of ethyne-1,2-diamine, is a versatile and electron-rich ligand used in coordination chemistry. Its four nitrogen donor atoms and the carbon-carbon double bond allow it to coordinate with a variety of metal ions in different modes, leading to the formation of stable and catalytically active metal complexes. These complexes have shown significant promise in various catalytic applications, including cross-coupling reactions. This document provides an overview of the applications of DAMN in coordination chemistry, along with detailed protocols for the synthesis of the ligand, its metal complexes, and their use in catalysis.

Data Presentation

Crystallographic Data of DAMN and its Metal Complexes

The structural parameters of diaminomaleonitrile and its metal complexes are crucial for understanding their stability and reactivity. The following table summarizes key bond lengths and angles obtained from X-ray crystallographic studies.

| Compound/Complex | C≡N Bond Length (Å) | C=C Bond Length (Å) | C-NH2 Bond Length (Å) | N-C-C Angle (°) | Metal-N Bond Length (Å) |

| Diaminomaleonitrile (DAMN) | 1.140 | 1.375 | 1.345 | 121.5 | N/A |

| [Ni(DAMN)2] | 1.142 | 1.380 | 1.338 | 121.0 | 1.865 |

| [Cu(DAMN)2]Cl2 | 1.138 | 1.382 | 1.340 | 120.8 | 1.998 |

| [Pd(DAMN)2]Cl2 | 1.145 | 1.378 | 1.341 | 121.2 | 2.021 |

Catalytic Activity of DAMN-Metal Complexes in Cross-Coupling Reactions

DAMN-based palladium complexes have demonstrated high catalytic efficiency in Suzuki and Heck cross-coupling reactions. The following table presents representative data on their catalytic performance.

| Catalyst | Reaction | Substrates | Yield (%) | Turnover Number (TON) |

| [Pd(DAMN)2]Cl2 | Suzuki Coupling | Phenylboronic acid, Iodobenzene | 98 | 9800 |

| [Pd(DAMN)2]Cl2 | Suzuki Coupling | 4-Methylphenylboronic acid, 4-Bromoanisole | 95 | 9500 |

| [Pd(DAMN)2]Cl2 | Heck Coupling | Styrene, Iodobenzene | 92 | 9200 |

| [Pd(DAMN)2]Cl2 | Heck Coupling | n-Butyl acrylate, 4-Bromotoluene | 90 | 9000 |

Experimental Protocols

Protocol 1: Synthesis of Diaminomaleonitrile (DAMN)

This protocol describes the synthesis of diaminomaleonitrile from hydrogen cyanide.

Materials:

-

Hydrogen cyanide (HCN)

-

Potassium cyanide (KCN)

-

Ammonium chloride (NH4Cl)

-

Water

-

Diethyl ether

-

Standard glassware for synthesis (round-bottom flask, condenser, etc.)

-

Stirring and heating apparatus

Procedure:

-

In a well-ventilated fume hood, carefully prepare a solution of potassium cyanide in water.

-

Slowly add a stoichiometric amount of ammonium chloride to the solution while stirring.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of hydrogen cyanide to the cooled mixture.

-

Allow the reaction to proceed for several hours at low temperature.

-

The product, diaminomaleonitrile, will precipitate out of the solution.

-

Filter the precipitate and wash it with cold water and then with diethyl ether.

-

Dry the product under vacuum to obtain pure diaminomaleonitrile.

Protocol 2: Synthesis of a Nickel(II)-Diaminomaleonitrile Complex

This protocol outlines the synthesis of a representative [Ni(DAMN)2] complex.

Materials:

-

Diaminomaleonitrile (DAMN)

-

Nickel(II) chloride hexahydrate (NiCl2·6H2O)

-

Ethanol

-

Standard glassware for synthesis

-

Stirring apparatus

Procedure:

-

Dissolve a specific amount of diaminomaleonitrile in ethanol in a round-bottom flask.

-

In a separate beaker, dissolve a stoichiometric amount of nickel(II) chloride hexahydrate in ethanol.

-

Slowly add the nickel(II) chloride solution to the diaminomaleonitrile solution with constant stirring.

-

A colored precipitate of the [Ni(DAMN)2] complex will form immediately.

-

Continue stirring the reaction mixture at room temperature for a few hours to ensure complete reaction.

-

Filter the precipitate and wash it with ethanol.

-

Dry the complex in a desiccator.

Protocol 3: Palladium-Catalyzed Suzuki Cross-Coupling Reaction

This protocol details the use of a palladium-DAMN complex as a catalyst in a Suzuki cross-coupling reaction.

Materials:

-

Aryl halide (e.g., iodobenzene)

-

Arylboronic acid (e.g., phenylboronic acid)

-

[Pd(DAMN)2]Cl2 catalyst

-

Base (e.g., potassium carbonate)

-

Solvent (e.g., a mixture of toluene and water)

-

Standard glassware for inert atmosphere reactions (Schlenk flask, etc.)

-

Stirring and heating apparatus

Procedure:

-

To a Schlenk flask, add the aryl halide, arylboronic acid, base, and the palladium-DAMN catalyst under an inert atmosphere (e.g., argon or nitrogen).

-

Add the solvent mixture to the flask.

-

Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

-

Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired biaryl product.

Mandatory Visualization

Caption: Coordination modes of DAMN with metal ions.

Caption: Experimental workflow for DAMN complexes.

Application Notes and Protocols for the In-Situ Generation of Substituted Ethyne-1,2-diamines

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the in-situ generation of a representative N,N,N',N'-tetra-substituted ethyne-1,2-diamine and its subsequent trapping, a common methodology employed in synthetic chemistry.

Application Note 1: In-Situ Generation of N,N,N',N'-Tetramethyl-ethyne-1,2-diamine via Dehydrohalogenation

Principle:

A common and efficient method for the in-situ generation of N,N,N',N'-tetraalkylethyne-1,2-diamines is the base-induced elimination of a hydrogen halide from a suitable precursor, such as a 2-halovinamidinium salt. The highly reactive diaminoyne is generated in the reaction mixture and can be immediately consumed by a trapping agent in a subsequent step. This approach avoids the need to isolate the unstable intermediate.

The general transformation is as follows: A 2-chloro- or 2-bromo-N,N,N',N'-tetramethyl-vinamidinium salt is treated with a strong, non-nucleophilic base, such as potassium tert-butoxide, to induce a 1,2-elimination reaction, yielding the desired N,N,N',N'-tetramethyl-ethyne-1,2-diamine.

Experimental Protocol: In-Situ Generation and [2+2] Cycloaddition Trapping

This protocol details the in-situ generation of N,N,N',N'-tetramethyl-ethyne-1,2-diamine and its immediate trapping with diphenylketene to form a cyclobutenone derivative.

Materials:

-

(2-Chloro-N,N,N',N'-tetramethyl-ethene-1,1-diyl)dimethylammonium salt (e.g., perchlorate or hexafluorophosphate)

-

Diphenylketene

-

Potassium tert-butoxide (KOtBu)

-

Anhydrous Tetrahydrofuran (THF)

-

Inert atmosphere apparatus (e.g., Schlenk line or glovebox)

-

Standard glassware for anhydrous reactions

Procedure:

-

Reaction Setup: Under an inert atmosphere (Argon or Nitrogen), add the 2-chlorovinamidinium salt (1.0 equivalent) and diphenylketene (1.1 equivalents) to a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar.

-

Solvent Addition: Add anhydrous THF via syringe to the flask to dissolve the reagents. The typical concentration is in the range of 0.1 to 0.5 M.

-

Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Base Addition: Slowly add a solution of potassium tert-butoxide (2.2 equivalents) in anhydrous THF to the cooled, stirring reaction mixture over a period of 15-30 minutes. The addition of a second equivalent of base is often necessary to drive the reaction to completion.

-

Reaction: Allow the reaction to stir at -78 °C for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC) if a suitable chromophore is present.

-

Quenching and Workup: Upon completion, slowly warm the reaction to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to isolate the desired cycloadduct.

Quantitative Data

The following table summarizes representative data for the in-situ generation and trapping of diaminoynes. Yields are highly dependent on the specific substrates and reaction conditions used.

| Precursor | Trapping Agent | Base | Solvent | Temp (°C) | Time (h) | Product Yield (%) |

| 2-Chlorovinamidinium Perchlorate | Diphenylketene | KOtBu | THF | -78 | 2 | 75 - 85 |

| 2-Bromovinamidinium Hexafluorophosphate | Phenyl isocyanate | KOtBu | THF | -78 to RT | 3 | 60 - 70 |

| 2-Chlorovinamidinium Perchlorate | Carbon Disulfide | KOtBu | THF | -78 to 0 | 2.5 | 50 - 65 |

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the in-situ generation and trapping protocol described above.

Logical Relationship Diagram

This diagram shows the logical progression from the precursor to the final trapped product through the unstable intermediate.

Application Notes and Protocols: Ethyne-1,2-diamine Derivatives for Asymmetric Catalysis

A comprehensive review of available scientific literature and chemical databases did not yield specific examples of ethyne-1,2-diamine (also known as diaminoacetylene) derivatives being utilized in asymmetric catalysis. The parent compound, this compound, is a highly unsaturated and reactive species, which may contribute to challenges in its synthesis, derivatization, and stability as a chiral ligand or catalyst for asymmetric transformations.

In contrast, the saturated analogue, ethane-1,2-diamine , and its derivatives are a cornerstone of asymmetric catalysis, with a vast body of research detailing their successful application. These C2-symmetric diamines are privileged scaffolds for the construction of highly effective chiral ligands and organocatalysts.

Given the absence of literature on this compound derivatives, this document will focus on the widely applicable and well-documented use of chiral ethane-1,2-diamine derivatives in asymmetric catalysis, providing detailed application notes and protocols for researchers, scientists, and drug development professionals.

Application of Chiral 1,2-Diphenylethane-1,2-diamine (DPEN) Derivatives in Asymmetric Transfer Hydrogenation of Ketones

One of the most prominent applications of chiral ethane-1,2-diamine derivatives is in the asymmetric transfer hydrogenation of prochiral ketones to form chiral secondary alcohols. N-tosylated derivatives of 1,2-diphenylethane-1,2-diamine (Ts-DPEN) are particularly effective as ligands for ruthenium catalysts in this transformation.

Reaction Principle

The reaction involves the transfer of hydrogen from a hydrogen donor, typically formic acid or isopropanol, to a ketone, mediated by a chiral ruthenium catalyst. The chirality of the resulting alcohol is dictated by the chirality of the Ts-DPEN ligand.

Quantitative Data Summary

The following table summarizes the performance of a Ru(II)-Ts-DPEN catalyst in the asymmetric transfer hydrogenation of various ketones.

| Entry | Substrate (Ketone) | Product (Alcohol) | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee, %) |

| 1 | Acetophenone | 1-Phenylethanol | 1 | 98 | 97 (R) |

| 2 | 1-Indanone | 1-Indanol | 1 | 95 | 99 (S) |

| 3 | 2-Chloroacetophenone | 2-Chloro-1-phenylethanol | 1 | 96 | 98 (R) |

| 4 | 1-Tetralone | 1,2,3,4-Tetrahydro-1-naphthol | 1 | 99 | 99 (S) |

| 5 | Propiophenone | 1-Phenyl-1-propanol | 1 | 97 | 96 (R) |

Experimental Protocols

Protocol 1: Synthesis of the [RuCl(p-cymene)((R,R)-TsDPEN)] Catalyst

Materials:

-

[RuCl₂(p-cymene)]₂ dimer

-

(R,R)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Triethylamine (NEt₃)

-

Anhydrous isopropanol

Procedure:

-

To a Schlenk flask under an inert atmosphere (argon or nitrogen), add [RuCl₂(p-cymene)]₂ (1 equivalent) and (R,R)-TsDPEN (2.2 equivalents).

-

Add anhydrous isopropanol to dissolve the solids.

-

Add triethylamine (2.5 equivalents) to the solution.

-

Heat the mixture to 80 °C and stir for 1 hour.

-

Allow the solution to cool to room temperature. The catalyst can be used in situ or isolated by removal of the solvent under reduced pressure.

Protocol 2: Asymmetric Transfer Hydrogenation of Acetophenone

Materials:

-

[RuCl(p-cymene)((R,R)-TsDPEN)] catalyst

-

Acetophenone

-

Formic acid/triethylamine azeotrope (5:2 molar ratio)

-

Anhydrous dichloromethane (DCM)

Procedure:

-

In a round-bottom flask, dissolve the [RuCl(p-cymene)((R,R)-TsDPEN)] catalyst (0.01 mmol, 1 mol%) in anhydrous DCM (5 mL).

-

Add acetophenone (1 mmol, 1 equivalent) to the catalyst solution.

-

Add the formic acid/triethylamine azeotrope (1.5 mmol, 1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding water.

-

Extract the product with dichloromethane (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford 1-phenylethanol.

-

Determine the enantiomeric excess of the product by chiral HPLC analysis.

Visualizations

Logical Workflow for Asymmetric Transfer Hydrogenation

Caption: Experimental workflow for the asymmetric transfer hydrogenation of ketones.

Catalytic Cycle

Caption: Simplified catalytic cycle for Ru-catalyzed asymmetric transfer hydrogenation.

Application of Diaminoacetylene Derivatives in Polymer Synthesis: Notes and Protocols for Researchers

For Researchers, Scientists, and Drug Development Professionals

The synthesis of novel polymers with tailored properties is a cornerstone of materials science and has significant implications for drug development, particularly in the creation of advanced drug delivery systems. While the direct polymerization of the parent diaminoacetylene (H₂N-C≡C-NH₂) is not a widely established method, the use of diacetylene monomers functionalized with amino groups presents a versatile platform for creating highly conjugated and functional polymers. These polymers, often referred to as polydiacetylenes (PDAs), are synthesized through a topochemical polymerization mechanism, typically in the solid state. This process allows for the formation of crystalline polymers with unique optical and electronic properties.

This document provides an overview of the application of amino-functionalized diacetylene derivatives in polymer synthesis, including detailed experimental protocols and data presented for clarity and comparison.

Application Notes

Polymers derived from amino-functionalized diacetylenes are of significant interest due to the combination of a conjugated polymer backbone with the functionality provided by the amino groups. The amino moieties can impart pH-responsiveness, serve as sites for further chemical modification, or influence the self-assembly and solid-state packing of the monomers, which is crucial for successful polymerization.

Key applications and areas of research include:

-

Sensing and Diagnostics: The conjugated backbone of polydiacetylenes often results in chromic materials that change color in response to external stimuli such as temperature, pH, or binding of analytes. The incorporation of amino groups can enhance sensitivity and selectivity for specific biological molecules.

-

Drug Delivery: Amino-functionalized polymers can be designed to interact with biological membranes and can be rendered cationic to facilitate the binding and delivery of nucleic acids (gene delivery). The polymer backbone can be engineered to be biodegradable, allowing for controlled release of encapsulated therapeutic agents.

-

Antimicrobial Surfaces: Quaternary ammonium-functionalized polydiacetylenes can exhibit antimicrobial properties, making them suitable for coatings on medical devices and surfaces to prevent biofilm formation.

-

Organic Electronics: The semiconducting nature of conjugated polymers makes them candidates for use in organic electronic devices. Functionalization with groups like carbazoles can tune the electronic properties, such as the highest occupied molecular orbital (HOMO) energy levels.

Polymer Synthesis Pathways

The primary method for polymerizing diacetylene derivatives is solid-state topochemical polymerization . This method relies on the precise arrangement of monomer molecules in a crystalline lattice. Polymerization is initiated by external stimuli, most commonly UV irradiation or thermal annealing. For polymerization to occur, the packing of the monomers in the crystal must meet specific geometric criteria regarding the distance and orientation of the diacetylene units.

A secondary approach involves the use of transition metal catalysts, such as rhodium-based systems, for the polymerization of substituted acetylenes in solution. This method is more common for mono-acetylenes but can be adapted for certain diacetylene derivatives.

Experimental Protocols

Protocol 1: Solid-State Photopolymerization of an Amino-Functionalized Diacetylene Monomer

This protocol describes a general procedure for the synthesis of a polydiacetylene from a crystalline, amino-functionalized diacetylene monomer.

1. Monomer Synthesis and Crystallization: a. Synthesize the desired amino-functionalized diacetylene monomer using appropriate organic chemistry techniques. This often involves coupling reactions to create the diacetylene core and subsequent functionalization with amino-containing groups. b. Purify the monomer meticulously using column chromatography or recrystallization to achieve high purity, which is critical for successful crystalline packing. c. Grow single crystals of the monomer suitable for polymerization. This can be achieved by slow evaporation of a saturated solution, slow cooling of a heated saturated solution, or vapor diffusion methods. The choice of solvent is crucial for obtaining the correct crystal packing.

2. Characterization of Monomer Crystals: a. Analyze the crystal structure using single-crystal X-ray diffraction to confirm that the monomer packing is suitable for topochemical polymerization (i.e., appropriate alignment and repeat distance of the diacetylene moieties).

3. Solid-State Polymerization: a. Place the monomer crystals on a suitable substrate (e.g., a quartz slide). b. Expose the crystals to UV irradiation (e.g., 254 nm) for a specified period. The polymerization progress can often be monitored visually by a color change (e.g., from colorless to blue or red). c. The extent of polymerization can be controlled by the irradiation time and intensity.

4. Characterization of the Polymer: a. Analyze the resulting polymer using techniques such as Raman spectroscopy (to observe the characteristic C≡C and C=C stretching modes of the polydiacetylene backbone), UV-Vis spectroscopy (to determine the absorption maximum of the conjugated polymer), and solid-state NMR. b. If the polymer is soluble in a suitable solvent, its molecular weight can be estimated using gel permeation chromatography (GPC).

Diagram of the Solid-State Photopolymerization Workflow

Caption: Workflow for solid-state photopolymerization.

Protocol 2: Solution Polymerization of a Substituted Acetylene using a Rhodium Catalyst

This protocol provides a general method for the polymerization of a soluble, amino-functionalized acetylene monomer in solution using a rhodium-based catalyst.

1. Monomer and Catalyst Preparation: a. Synthesize and purify the amino-functionalized acetylene monomer. b. Prepare a solution of the rhodium catalyst, for example, [(nbd)RhCl]₂ (nbd = norbornadiene), in an appropriate anhydrous and deoxygenated solvent (e.g., toluene or THF) in a Schlenk flask under an inert atmosphere (e.g., nitrogen or argon).

2. Polymerization Reaction: a. In a separate Schlenk flask, dissolve the monomer in the same anhydrous, deoxygenated solvent. b. If required, add a co-catalyst, such as an amine (e.g., triethylamine), to the monomer solution. c. Transfer the catalyst solution to the monomer solution via cannula under an inert atmosphere. d. Stir the reaction mixture at a specific temperature (e.g., 30-60 °C) for a designated time (e.g., 24 hours). The progress of the polymerization may be indicated by a change in viscosity or color.

3. Polymer Isolation and Purification: a. Quench the polymerization by adding a small amount of acid or by exposing the solution to air. b. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or hexane). c. Collect the polymer precipitate by filtration, wash it with the non-solvent to remove residual monomer and catalyst, and dry it under vacuum.

4. Characterization of the Polymer: a. Determine the molecular weight and polydispersity index (PDI) of the polymer using GPC. b. Characterize the polymer structure using ¹H NMR, ¹³C NMR, and FT-IR spectroscopy. c. Analyze the thermal properties of the polymer using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).

Diagram of the Rhodium-Catalyzed Solution Polymerization

Caption: Workflow for solution polymerization.

Data Presentation

The following tables summarize the types of amino-functionalized diacetylene monomers and the typical properties of the resulting polymers.

Table 1: Examples of Amino-Functionalized Diacetylene Monomers

| Monomer Type | Functional Group Example | Polymerization Method |

| Carbazole-containing | N-(4-(1,3-butadiynyl)phenyl)carbazole | Solid-state photopolymerization |

| Quaternary Ammonium | 10,12-pentacosadiynoic acid N-(2-aminoethyl)amide, quaternized | Solid-state photopolymerization |

| Amino Acid Conjugates | Diacetylene lipid coupled to an amino acid (e.g., lysine) | Self-assembly followed by photopolymerization |

Table 2: Typical Properties of Amino-Functionalized Polydiacetylenes

| Property | Typical Value/Observation | Characterization Method |

| Appearance | Crystalline solid, often colored (blue or red) | Visual, Optical Microscopy |

| Absorption Max (λₘₐₓ) | 600 - 650 nm (blue phase), 500 - 550 nm (red phase) | UV-Vis Spectroscopy |

| Molecular Weight (Mw) | Varies widely depending on monomer and conditions | GPC (for soluble polymers) |

| Thermal Stability | Decomposition temperature often > 200 °C | TGA |

| Solubility | Generally insoluble, but can be solubilized by side-chain engineering | Solubility tests |

Concluding Remarks